molecular formula C18H23N3OS B2994200 (1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310152-11-3

(1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2994200
CAS No.: 2310152-11-3
M. Wt: 329.46
InChI Key: KCLNHWUQZJBETB-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a synthetic chemical compound designed for research and development purposes. This molecule features a 1H-indole-2-carbonyl moiety linked to a 1,4-diazepane ring that is further substituted with a tetrahydrothiophen group. The indole scaffold is a privileged structure in medicinal chemistry, known to be present in a wide range of biologically active compounds and is frequently explored in drug discovery . The integration of a diazepane ring, a seven-membered heterocycle, can impart specific conformational properties and is often utilized to modulate the physicochemical and pharmacological profiles of research compounds. This specific combination of indole and diazepane, along with the tetrahydrothiophene moiety, makes it a complex and interesting building block for researchers investigating new chemical entities, particularly in the fields of medicinal chemistry and pharmacology. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments before using this product.

Properties

IUPAC Name

1H-indol-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(17-12-14-4-1-2-5-16(14)19-17)21-8-3-7-20(9-10-21)15-6-11-23-13-15/h1-2,4-5,12,15,19H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLNHWUQZJBETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a novel indole derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The structure of the compound can be broken down into two main components:

  • Indole moiety : This aromatic heterocyclic structure is known for its role in various biological activities.
  • Tetrahydrothiophen moiety : This component contributes to the compound's unique properties and may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study on various indole derivatives demonstrated significant cytotoxic effects against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were reported as low as 0.5 μM, indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)
(1H-indol-2-yl)(...)HCT-1160.92
2-(thiophen-2-yl)-1H-indoleMCF-70.55
3-indolylmethylene derivativesVarious0.5 - 3.3

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division .

Anti-inflammatory Activity

Indole derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain modifications to the indole structure can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α .

Antimicrobial Activity

Indoles are recognized for their antimicrobial properties as well. A recent investigation showed that specific indole derivatives exhibited considerable antibacterial activity against various strains, with some compounds achieving an IC50 between 5 and 6 μg/ml .

Case Studies

  • Study on Indole Derivatives Against Cancer
    A comprehensive evaluation was conducted on a series of newly synthesized indole derivatives for their anticancer properties. The study focused on cell cycle analysis and mechanisms of action, revealing that several compounds significantly inhibited cancer cell proliferation while sparing normal epithelial cells .
  • Mechanistic Insights
    Another study explored the interaction of indole derivatives with cellular pathways involved in apoptosis and cell cycle regulation. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Structural Analogs in the Indole-Diazepane Methanone Family

Key analogs identified in the evidence include:

(1H-Indol-3-yl)(4-Methyl-1,4-diazepan-1-yl)methanone (CAS 1154109-65-5)
  • Structure : Similar backbone but differs in the indole substitution position (3-yl vs. 2-yl) and the diazepane substituent (methyl vs. tetrahydrothiophen-3-yl) .
  • Molecular Weight : 257.33 g/mol (C₁₅H₁₉N₃O) vs. ~327.45 g/mol (estimated for the target compound, C₁₇H₂₀N₃OS).
  • Key Differences :
    • The tetrahydrothiophen group introduces a sulfur atom, which may enhance lipophilicity and alter metabolic stability compared to the methyl group.
    • The indole-2-yl position could affect π-π stacking interactions in receptor binding compared to indole-3-yl derivatives .
(4-(1H-Indol-3-yl)-3-Methoxyphenyl)(4-Methyl-1,4-diazepan-1-yl)methanone (13c)
  • Structure: Features a methoxy-substituted phenyl ring between the indole and diazepane, unlike the direct methanone bridge in the target compound .

Analogs with Heterocyclic Modifications

(1-Benzoyl-1H-Indol-3-yl)(Thiazol-2-yl)methanone (10)
  • Structure : Replaces the diazepane with a thiazole ring and adds a benzoyl group to the indole nitrogen .
  • Synthesis Yield : 82% via acylation, suggesting efficient coupling of bulky substituents .
  • Comparison : The diazepane ring in the target compound offers conformational flexibility, which may improve solubility compared to rigid thiazole-containing analogs.
{4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl}(2-Thienyl)Methanone
  • Structure: Substitutes the indole with a thienyl group and adds a hydroxy-phenoxypropyl side chain to the diazepane .
  • Functional Implications : The hydrophilic side chain may enhance water solubility, whereas the target compound’s tetrahydrothiophen group likely increases membrane permeability .
Physicochemical Properties
Property Target Compound (Estimated) (1H-Indol-3-yl)(4-Methyl-diazepan-1-yl)methanone
Molecular Formula C₁₇H₂₀N₃OS C₁₅H₁₉N₃O
Molecular Weight ~327.45 g/mol 257.33 g/mol
LogP (Predicted) ~2.5 (higher lipophilicity) ~1.8
Solubility Moderate (DMSO-soluble) Moderate

Pharmacological Potential

  • Receptor Targeting : Diazepane-indole hybrids (e.g., 13c) show affinity for neuroreceptors like V1a vasopressin receptors . The tetrahydrothiophen substituent in the target compound may modulate selectivity for similar targets.
  • Antitumor Activity: Analogs such as (4-Hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-3-yl]methanone demonstrate antitumor activity, suggesting the indole-diazepane scaffold could be explored in oncology .

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